molecular formula C11H16N4O4S B060585 4-Methylbenzyl 4,5-diamino pyrazole sulfate CAS No. 173994-77-9

4-Methylbenzyl 4,5-diamino pyrazole sulfate

Cat. No. B060585
M. Wt: 300.34 g/mol
InChI Key: DKOOQFYYTJIURT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylbenzyl 4,5-diamino pyrazole sulfate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly used in the synthesis of organic compounds and has been studied for its mechanism of action and biochemical and physiological effects. In

Mechanism Of Action

The mechanism of action of 4-Methylbenzyl 4,5-diamino pyrazole sulfate is not fully understood. However, studies have shown that this compound inhibits the activity of enzymes involved in DNA replication, leading to the inhibition of cell growth. Additionally, 4-Methylbenzyl 4,5-diamino pyrazole sulfate has been shown to disrupt the membrane integrity of bacterial cells, leading to cell death.

Biochemical And Physiological Effects

Studies have shown that 4-Methylbenzyl 4,5-diamino pyrazole sulfate has various biochemical and physiological effects. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of tumor growth. Additionally, 4-Methylbenzyl 4,5-diamino pyrazole sulfate has been shown to inhibit the growth of bacterial strains, making it a potential candidate for the development of antibacterial agents.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-Methylbenzyl 4,5-diamino pyrazole sulfate in lab experiments is its relatively simple synthesis method and cost-effectiveness. Additionally, this compound has been shown to have potential applications in various fields, including the development of anticancer and antibacterial agents. However, one of the limitations of using 4-Methylbenzyl 4,5-diamino pyrazole sulfate in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous environments.

Future Directions

There are several future directions for the study of 4-Methylbenzyl 4,5-diamino pyrazole sulfate. One potential direction is the further exploration of its potential applications in the development of anticancer and antibacterial agents. Additionally, future studies could focus on the mechanism of action of this compound, with the goal of developing more effective treatments for cancer and bacterial infections. Finally, future studies could focus on the synthesis of modified versions of 4-Methylbenzyl 4,5-diamino pyrazole sulfate, with the goal of developing compounds with improved solubility and efficacy.

Synthesis Methods

The synthesis of 4-Methylbenzyl 4,5-diamino pyrazole sulfate involves the reaction of 4-methylbenzyl hydrazine hydrochloride with 4,5-diamino pyrazole in the presence of sulfuric acid. The resulting product is then treated with sodium sulfate to obtain 4-Methylbenzyl 4,5-diamino pyrazole sulfate. The synthesis method of 4-Methylbenzyl 4,5-diamino pyrazole sulfate is relatively simple and cost-effective, making it a popular choice for organic synthesis.

Scientific Research Applications

4-Methylbenzyl 4,5-diamino pyrazole sulfate has various scientific research applications, including its use as a building block for the synthesis of organic compounds. This compound has been studied for its potential use in the development of anticancer agents, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, 4-Methylbenzyl 4,5-diamino pyrazole sulfate has been studied for its potential use in the development of antibacterial agents, as it has been shown to inhibit the growth of various bacterial strains.

properties

CAS RN

173994-77-9

Product Name

4-Methylbenzyl 4,5-diamino pyrazole sulfate

Molecular Formula

C11H16N4O4S

Molecular Weight

300.34 g/mol

IUPAC Name

2-[(4-methylphenyl)methyl]pyrazole-3,4-diamine;sulfuric acid

InChI

InChI=1S/C11H14N4.H2O4S/c1-8-2-4-9(5-3-8)7-15-11(13)10(12)6-14-15;1-5(2,3)4/h2-6H,7,12-13H2,1H3;(H2,1,2,3,4)

InChI Key

DKOOQFYYTJIURT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C(=C(C=N2)N)N.OS(=O)(=O)O

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(C=N2)N)N.OS(=O)(=O)O

synonyms

4-METHYLBENZYL 4,5-DIAMINO PYRAZOLE SULFATE

Origin of Product

United States

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